molecular formula C7H14Cl2 B13941774 1,6-Dichloroheptane CAS No. 56375-91-8

1,6-Dichloroheptane

Cat. No.: B13941774
CAS No.: 56375-91-8
M. Wt: 169.09 g/mol
InChI Key: IVJIRARNRSLPGI-UHFFFAOYSA-N
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Description

1,6-Dichloroheptane is a chlorinated alkane with the molecular formula C₇H₁₄Cl₂. Structurally, it consists of a seven-carbon chain with chlorine atoms substituted at the first and sixth positions. Chlorinated alkanes like 1,6-Dichloroheptane are typically used as intermediates in organic synthesis, solvents, or precursors for polymer production.

Properties

CAS No.

56375-91-8

Molecular Formula

C7H14Cl2

Molecular Weight

169.09 g/mol

IUPAC Name

1,6-dichloroheptane

InChI

InChI=1S/C7H14Cl2/c1-7(9)5-3-2-4-6-8/h7H,2-6H2,1H3

InChI Key

IVJIRARNRSLPGI-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCCl)Cl

Origin of Product

United States

Preparation Methods

1,6-Dichloroheptane can be synthesized through several methods. One common synthetic route involves the halogenation of heptane. In this process, heptane is reacted with chlorine gas in the presence of ultraviolet light or a radical initiator to produce 1,6-Dichloroheptane. The reaction conditions typically include a controlled temperature and the use of a solvent such as carbon tetrachloride to facilitate the reaction.

Industrial production methods for 1,6-Dichloroheptane may involve the use of more efficient and scalable processes. For example, the compound can be produced by the chlorination of heptane in a continuous flow reactor, where the reaction parameters are optimized for maximum yield and purity.

Chemical Reactions Analysis

1,6-Dichloroheptane undergoes various types of chemical reactions, including:

    Substitution Reactions: In these reactions, the chlorine atoms can be replaced by other functional groups. For example, reacting 1,6-Dichloroheptane with sodium hydroxide can produce 1,6-heptanediol.

    Elimination Reactions: When heated with a strong base, 1,6-Dichloroheptane can undergo elimination to form heptene.

    Oxidation and Reduction Reactions: Although less common, 1,6-Dichloroheptane can be involved in oxidation and reduction reactions under specific conditions.

Common reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,6-Dichloroheptane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds. Its bifunctional nature makes it useful in creating polymers and other complex molecules.

    Biology: In biological research, 1,6-Dichloroheptane can be used to study the effects of haloalkanes on biological systems. It may serve as a model compound for understanding the behavior of similar substances in living organisms.

    Industry: In industrial applications, 1,6-Dichloroheptane is used in the production of various chemicals and materials. It can be a precursor for the synthesis of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1,6-Dichloroheptane exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atoms are typically displaced by nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved in these reactions are determined by the nature of the nucleophile and the reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparisons are based on chlorinated hydrocarbons listed in the evidence and analogous dichloroalkanes:

Structural and Functional Analogues

  • 1,2-Dichloroethane (C₂H₄Cl₂) : A smaller dichloroalkane with widespread industrial use. Unlike 1,6-Dichloroheptane, its shorter carbon chain and adjacent chlorine atoms increase volatility (boiling point: 83.5°C) and reactivity in elimination reactions .
  • Hexachlorocyclohexane (C₆H₆Cl₆): A cyclic chlorinated compound with multiple isomers.
  • Hexachlorodibenzo-p-dioxin (C₁₂H₄Cl₆O₂): A highly toxic polyhalogenated aromatic compound. Unlike 1,6-Dichloroheptane, its planar structure and chlorine substitution pattern confer extreme stability and carcinogenicity .

Regulatory and Toxicological Profiles

  • 1,2-Dichloroethane: The U.S. Agency for Toxic Substances and Disease Registry (ATSDR) conducted extensive toxicological reviews, screening 687 studies to identify 104 relevant for its profile. This rigorous process highlights the scrutiny applied to smaller dichloroalkanes .
  • Hexachlorocyclohexane : Multiple isomers (e.g., CAS 608-73-1, 77-47-4) are regulated by the EPA due to neurotoxicity and endocrine disruption . In contrast, 1,6-Dichloroheptane’s lower chlorine content may reduce its bioaccumulation risk.

Data Tables

Table 1: Comparison of Chlorinated Hydrocarbons

Compound CAS Number EPA Reference ID Chlorine Atoms Structure Key Properties
1,6-Dichloroheptane Not available Not available 2 Linear alkane Hypothetical: High lipophilicity
1,2-Dichloroethane 107-06-2 Not provided 2 Linear alkane Boiling point: 83.5°C
Hexachlorocyclohexane 608-73-1 59220 6 Cyclohexane Bioaccumulative
Hexachlorodibenzo-p-dioxin 34465-46-8 266965 6 Aromatic Carcinogenic

Table 2: Toxicological Screening Processes (ATSDR Methodology)

Step 1,2-Dichloroethane Hypothetical for 1,6-Dichloroheptane
Initial records 687 Likely similar
Title/abstract screening 104 retained Dependent on available literature
Full-text review 104 studied Requires targeted studies
Cited in final profile 426 Not yet assessed

Research Findings and Limitations

  • Synthesis and Reactivity: 1,6-Dichloroheptane’s terminal chlorine positions favor nucleophilic substitution reactions, akin to 1,2-Dichloroethane. However, its longer chain may reduce volatility and increase solubility in nonpolar solvents.
  • Toxicity Gaps: No acute or chronic toxicity data were found in the evidence.
  • Regulatory Status : Unlike hexachlorodibenzo-p-dioxins (EPA ID 266965) , 1,6-Dichloroheptane lacks explicit regulatory tracking, indicating a need for further evaluation.

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